N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 2-ethyl-6,7-dimethoxy-4-oxoquinazoline and 1H-indole-3-yl-propanoic acid. The reaction conditions may involve the use of various reagents such as coupling agents, solvents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various quinazoline and indole derivatives, which may have different biological activities and properties .
Scientific Research Applications
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone and indole derivatives, such as:
- 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
Uniqueness
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and properties compared to other similar compounds. Its combination of quinazolinone and indole moieties makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C25H28N4O4/c1-4-23-28-20-14-22(33-3)21(32-2)13-18(20)25(31)29(23)12-11-26-24(30)10-9-16-15-27-19-8-6-5-7-17(16)19/h5-8,13-15,27H,4,9-12H2,1-3H3,(H,26,30) |
InChI Key |
CNXYXUNLJVKCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
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